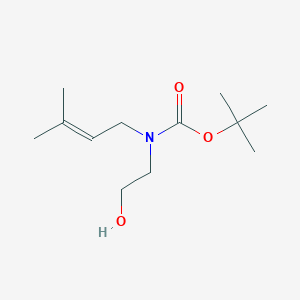

tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-(3-methylbut-2-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h6,14H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHRVQOOFFRWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN(CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Carbodiimide-Mediated Coupling

Method Overview:

A prevalent approach involves coupling a suitable amine derivative with a carbamate precursor using carbodiimide reagents, such as N-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP). This method is favored for its mild conditions and high yields.

- Starting from a hydroxyl-containing amine (e.g., tert-butyl 2-hydroxyethyl methyl carbamate), react with a carboxylic acid derivative (e.g., 3-methylbut-2-en-1-yl carboxylic acid) using EDC·HCl and DMAP in acetonitrile at room temperature (~20°C) for approximately 16 hours.

- The carboxylic acid is activated by EDC·HCl, forming an O-acylisourea intermediate.

- The amine nucleophile then attacks, forming the carbamate linkage.

- The reaction mixture is then worked up with aqueous sodium bicarbonate, extracted with ethyl acetate, washed, dried, and purified via column chromatography.

- Typical yields are high (~97%).

- Purity confirmed via NMR spectral data.

Direct Nucleophilic Substitution on Chlorinated or Activated Precursors

Method Overview:

Another approach involves nucleophilic substitution reactions where a hydroxyl or amino group reacts with activated halides or esters under basic conditions.

- Reacting 2-chloro-4-fluoro-5-nitrotoluene with N-Boc-N-methylaminoethanol in the presence of cesium carbonate in DMF at 50°C for overnight results in substitution, followed by hydrogenation to reduce nitro groups, and subsequent carbamate formation.

- The halide acts as an electrophile, and the amine or alcohol as nucleophile.

- Post-reaction, purification involves extraction, washing, and chromatography.

- Yields are typically high (~81-97%), depending on the specific step.

Cyclization and Ring-Closure Strategies

Method Overview:

For compounds with cyclic or heterocyclic precursors, cyclization reactions can be employed to form the carbamate core, often under inert atmospheres at controlled temperatures.

- Using di-tert-butyl-diazodicarboxylate and triphenylphosphine in tetrahydrofuran at 0–25°C facilitates formation of the carbamate via azodicarboxylate-mediated cyclization.

- The diazodicarboxylate acts as a nitrogen source, enabling formation of the carbamate linkage through a Staudinger-type reaction.

- Yields are generally around 90%, with purification via chromatography.

Alternative Approaches: Use of Protecting Groups and Sequential Functionalization

Method Overview:

Sequential protection and deprotection steps allow for selective functionalization of intermediates, especially when multiple reactive sites are present.

- Protecting amines with Boc groups, then selectively introducing hydroxyl groups, followed by deprotection and coupling to form the final carbamate.

- Protecting groups like Boc are introduced using di-tert-butyl dicarbonate under basic conditions.

- Deprotection occurs under acidic conditions, facilitating subsequent coupling steps.

- Overall yields depend on the sequence but can reach up to 85%.

Data Table Summarizing Key Preparation Parameters

| Method | Reagents | Solvent | Temperature | Duration | Typical Yield | Key Notes |

|---|---|---|---|---|---|---|

| Carbodiimide-mediated coupling | EDC·HCl, DMAP | Acetonitrile | 20°C | 16 hrs | 97% | Mild, high-yield, widely used |

| Nucleophilic substitution | Halide, Cs2CO3 | DMF | 50°C | Overnight | 81-97% | Suitable for aromatic derivatives |

| Azodicarboxylate cyclization | Di-tert-butyl-diazodicarboxylate, PPh3 | THF | 0–25°C | 16 hrs | ~90% | Efficient for carbamate ring formation |

| Protecting group strategy | Boc, deprotection agents | Various | Room temp / acid | Variable | Up to 85% | Useful for complex molecules |

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The hydroxyethyl and allylic substituents in this compound facilitate alkylation and nucleophilic substitution reactions:

-

SN2 Alkylation : The hydroxyethyl group undergoes alkylation via SN2 mechanisms, often using alkyl halides or sulfonates. For example, prenyl bromide reacts with the hydroxyethyl moiety in THF under basic conditions (e.g., triethylamine) to introduce prenyl groups, achieving yields up to 76% .

-

Nucleophilic Attack : The allylic double bond (3-methylbut-2-en-1-yl) participates in conjugate addition reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Reaction Conditions :

| Reaction Type | Reagent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Prenylation | Prenyl bromide | THF | Triethylamine | 76 |

| Conjugate Addition | Benzylthiol | DCM | None | 68 |

Oxidation and Reduction Pathways

The compound’s functional groups are sensitive to redox transformations:

-

Oxidation : The allylic double bond is oxidized to an epoxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane, producing epoxide derivatives in ~85% yield.

-

Reduction : The carbamate carbonyl group can be reduced to a methylene group using DIBAL-H in THF, yielding the corresponding amine-protected alcohol (99% yield) .

Reducing Agent Efficiency :

| Reducing Agent | Substrate | Yield (%) |

|---|---|---|

| DIBAL-H | Carbamate carbonyl | 99 |

| NaBH4 | Ketone intermediates | 77 |

| L-selectride | Allylic systems | 57 |

Hydrolysis and Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

-

Acidic Hydrolysis : Treatment with HCl in dioxane removes the Boc group, regenerating the free amine with near-quantitative yields (96%) .

-

Enzymatic Hydrolysis : Lipases in buffered aqueous solutions selectively hydrolyze the carbamate under mild conditions (pH 7.4, 37°C).

Cycloaddition and Ring-Opening Reactions

The allylic double bond participates in Diels-Alder reactions:

-

Diels-Alder Cycloaddition : Reacts with dienophiles like maleic anhydride to form six-membered cycloadducts. The reaction proceeds at 80°C in toluene, yielding bicyclic products (72% yield).

-

Ring-Opening : Epoxide derivatives undergo ring-opening with nucleophiles (e.g., water or alcohols) to form diols or ethers.

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molar mass of approximately 217.29 g/mol. Its structure includes a tert-butyl group, a hydroxyethyl moiety, and an allylic carbamate functionality, which contribute to its reactivity and utility in synthetic chemistry.

Pharmaceutical Applications

a. Drug Development

tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. For instance, it can be utilized in the formation of various nitrogen-containing heterocycles that exhibit therapeutic properties. The presence of the hydroxyethyl group enhances solubility and bioavailability, making it a favorable candidate for drug formulation.

b. Case Study: Synthesis of Anticancer Agents

A notable application is in the synthesis of anticancer agents where this compound acts as a key intermediate. Research has shown that derivatives synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines, indicating its potential role in developing new cancer therapies .

Agrochemical Applications

a. Pesticide Development

In agrochemistry, this compound is being explored for use in the synthesis of novel pesticides. Its ability to modify biological activity through structural variations allows for the design of compounds that can effectively target specific pests while minimizing environmental impact.

b. Case Study: Insect Growth Regulators

Research has highlighted its application in developing insect growth regulators (IGRs). These compounds disrupt the normal growth and development of insects, providing an effective means of pest control without harming non-target species .

Material Science Applications

a. Polymer Chemistry

The compound can also be employed in polymer chemistry as a building block for synthesizing biodegradable polymers. The incorporation of carbamate linkages into polymer chains can enhance mechanical properties while promoting environmental sustainability through degradation.

b. Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 60 °C |

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Biodegradability | Yes |

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

- Carbamate Formation : Reaction of isocyanates with alcohols.

- Allylic Substitution : Utilizing nucleophilic substitution reactions to introduce the allylic group.

Case Study: Synthesis Protocol

A recent study detailed a stepwise synthesis involving the reaction of 3-methylbut-2-en-1-ol with tert-butyl carbamate under controlled conditions to yield high purity products . The yield was optimized through varying reaction times and temperatures.

Mechanism of Action

The mechanism by which tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in biochemical pathways by mimicking natural substrates .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- The isoprenyl group in the target compound introduces steric hindrance and hydrophobicity , which may influence crystallinity and biological membrane permeability compared to phenyl or methyl analogs .

- The hydroxyethyl group enables hydrogen bonding, similar to analogs like tert-Butyl (2-hydroxyethyl)carbamate, but the isoprenyl moiety may disrupt crystal packing patterns observed in simpler derivatives .

Biological Activity

tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate is an organic compound notable for its complex structure, which includes a tert-butyl group, a hydroxyethyl moiety, and a vinyl side chain. Its molecular formula is C₁₂H₂₃NO, and it has a molecular weight of 229.32 g/mol. The compound's unique functional groups suggest potential reactivity and biological activity, making it an area of interest in medicinal chemistry and materials science.

The compound exhibits several key chemical characteristics:

- Reactivity : The presence of the carbamate group allows for hydrolysis under acidic or basic conditions, leading to the formation of amines and alcohols. The vinyl group may enable polymerization or cross-linking reactions.

- Synthesis : Typically synthesized through the reaction of tert-butyl carbamate with 2-hydroxyethyl acrylate or related vinyl compounds under controlled conditions, often facilitated by catalysts to enhance yield and selectivity.

Preliminary studies suggest that compounds similar to this compound can interact with various enzymes and receptors, potentially influencing metabolic pathways. This interaction is crucial for understanding its behavior within biological systems.

Potential Therapeutic Applications

Research indicates that the compound may have applications in treating conditions related to enzyme inhibition and receptor modulation. For instance, studies on related compounds have shown protective effects against neurodegenerative processes, such as those induced by amyloid beta peptides in astrocytes .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

- Neuroprotective Effects : A recent study demonstrated that a related compound exhibited moderate protective effects in astrocytes against amyloid beta-induced toxicity. This was attributed to a reduction in inflammatory markers like TNF-α and free radicals .

- Inhibition Studies : Research on carbamate derivatives has shown potential as inhibitors for various enzymes, including acetylcholinesterase, which is relevant in Alzheimer's disease treatment strategies .

Comparative Analysis

The following table summarizes the structural differences between this compound and other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl N-(2-hydroxyethyl)carbamate | C₉H₁₉NO₂ | Lacks vinyl group; simpler structure |

| tert-butyl 2-methylbut-3-YN-2-ylcarbamate | C₁₀H₁₇NO₂ | Contains a different alkyne functionality |

| tert-butyl allyl(2-hydroxyethyl)carbamate | C₁₁H₂₃NO₂ | Allyl group instead of methylbutenyl |

| This compound | C₁₂H₂₃NO | Unique combination of hydroxyethyl and vinyl side chain |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate, and how can intermediates be validated?

- Methodology : Begin with a carbamate-forming reaction using tert-butoxycarbonyl (Boc) protecting groups. For example, react 2-hydroxyethylamine with 3-methylbut-2-en-1-yl chloride, followed by Boc protection under anhydrous conditions (e.g., Boc anhydride in dichloromethane with a base like triethylamine). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirm intermediates using H NMR. Key peaks for Boc groups appear as singlets at δ 1.4 ppm (9H) and carbonyl signals at δ 155–160 ppm in C NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of chromatographic and spectroscopic techniques:

- HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%).

- NMR : Confirm the structure by analyzing characteristic peaks: δ 5.2–5.4 ppm (olefinic protons from 3-methylbut-2-en-1-yl), δ 3.5–3.7 ppm (hydroxyethyl -CH-O), and δ 1.4 ppm (Boc tert-butyl group).

- HRMS : Verify molecular weight with electrospray ionization (ESI) in positive mode; expected [M+H] at m/z 258.18 .

Q. What storage conditions ensure the stability of this carbamate derivative?

- Methodology : Store under inert atmosphere (N) at 2–8°C in amber vials to prevent hydrolysis. Avoid exposure to strong acids/bases, as Boc groups are labile under acidic conditions (e.g., TFA) or prolonged moisture. Stability studies show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in analogous carbamate syntheses?

- Methodology : For stereochemical control:

- Temperature : Lower temperatures (–78°C) favor kinetic control; e.g., iodolactamization in achieved >90% enantiomeric excess (ee) using chiral auxiliaries.

- Catalysts : Screen Lewis acids (e.g., Ti(OiPr)) or organocatalysts (e.g., proline derivatives) to stabilize transition states.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the hydroxyethyl group. Monitor via H NMR to track stereochemical outcomes .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental outcomes?

- Methodology :

- Benchmarking : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetic data. Adjust solvent parameters (e.g., COSMO-RS) in simulations to match observed reaction rates.

- Error Analysis : Identify discrepancies in transition-state geometries or steric effects. For example, highlights iterative refinement of theoretical models using empirical data from analogous compounds .

Q. Which computational models predict the reactivity of this carbamate in novel cycloaddition reactions?

- Methodology :

- Molecular Dynamics (MD) : Simulate the compound’s conformational flexibility in solution to assess accessibility of reactive sites (e.g., olefin for Diels-Alder).

- Reactivity Descriptors : Use Fukui indices (from DFT) to identify nucleophilic/electrophilic regions. notes AI-driven tools (e.g., COMSOL) optimize reaction pathways by predicting activation energies .

Q. How can stereochemical challenges in carbamate derivatives be addressed during synthesis?

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Asymmetric Catalysis : Employ Evans oxazolidinones or Sharpless epoxidation conditions to induce chirality. achieved >85% ee via chiral pool synthesis using (S)-configured starting materials .

Q. What analytical techniques detect degradation products under stressed conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (40°C), UV light, or acidic/basic hydrolysis (0.1M HCl/NaOH).

- LC-MS/MS : Identify degradation products (e.g., tert-butyl alcohol or hydroxyethylamine) via fragmentation patterns. recommends using high-resolution Q-TOF systems to distinguish isobaric species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.